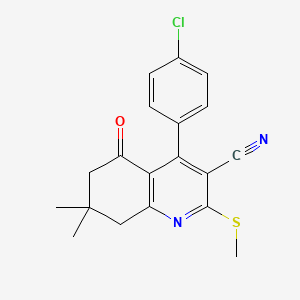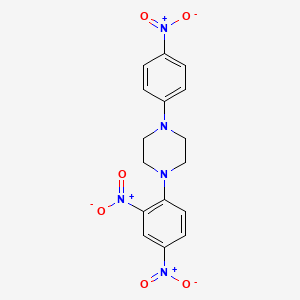![molecular formula C21H24N2O B3836821 (E)-3-[4-(dimethylamino)phenyl]-1-(2-methyl-5,6,7,8-tetrahydroquinolin-3-yl)prop-2-en-1-one](/img/structure/B3836821.png)
(E)-3-[4-(dimethylamino)phenyl]-1-(2-methyl-5,6,7,8-tetrahydroquinolin-3-yl)prop-2-en-1-one
Overview
Description
(E)-3-[4-(dimethylamino)phenyl]-1-(2-methyl-5,6,7,8-tetrahydroquinolin-3-yl)prop-2-en-1-one is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a tetrahydroquinoline moiety through a propenone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-(dimethylamino)phenyl]-1-(2-methyl-5,6,7,8-tetrahydroquinolin-3-yl)prop-2-en-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Attachment of the Propenone Linkage: The next step involves the formation of the propenone linkage through a Claisen-Schmidt condensation reaction. This reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide.
Introduction of the Dimethylamino Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[4-(dimethylamino)phenyl]-1-(2-methyl-5,6,7,8-tetrahydroquinolin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the propenone linkage to a saturated ketone.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles such as halides, under basic or acidic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Saturated ketone derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(E)-3-[4-(dimethylamino)phenyl]-1-(2-methyl-5,6,7,8-tetrahydroquinolin-3-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (E)-3-[4-(dimethylamino)phenyl]-1-(2-methyl-5,6,7,8-tetrahydroquinolin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-[4-(dimethylamino)phenyl]-1-(2-methylquinolin-3-yl)prop-2-en-1-one: Lacks the tetrahydro moiety, resulting in different chemical and biological properties.
(E)-3-[4-(dimethylamino)phenyl]-1-(2,3-dihydroquinolin-3-yl)prop-2-en-1-one: Contains a dihydroquinoline core, leading to variations in reactivity and applications.
Uniqueness
(E)-3-[4-(dimethylamino)phenyl]-1-(2-methyl-5,6,7,8-tetrahydroquinolin-3-yl)prop-2-en-1-one is unique due to its combination of a dimethylamino group, a phenyl ring, and a tetrahydroquinoline moiety. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.
Properties
IUPAC Name |
(E)-3-[4-(dimethylamino)phenyl]-1-(2-methyl-5,6,7,8-tetrahydroquinolin-3-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-15-19(14-17-6-4-5-7-20(17)22-15)21(24)13-10-16-8-11-18(12-9-16)23(2)3/h8-14H,4-7H2,1-3H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBBSRNUEWSJRU-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2CCCCC2=N1)C(=O)C=CC3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C2CCCCC2=N1)C(=O)/C=C/C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-amino-2-phenyl-6,7,8,9-tetrahydrobenzo[b][1,6]naphthyridin-1(2H)-one](/img/structure/B3836755.png)
![({5-(2-furyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B3836756.png)
![N-[(E)-(4-phenylphenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide](/img/structure/B3836774.png)
![N-[(E)-(4-bromophenyl)methylideneamino]-4-nitroaniline](/img/structure/B3836782.png)


![N-[(E)-(4-chlorophenyl)methylideneamino]-2-(4-ethylpiperazin-1-yl)acetamide](/img/structure/B3836803.png)




![N-[4-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-ylmethyl)phenyl]acetamide](/img/structure/B3836836.png)
![N-[(E)-[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]-4-nitroaniline](/img/structure/B3836839.png)

